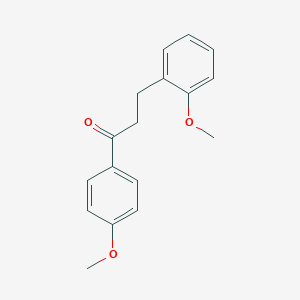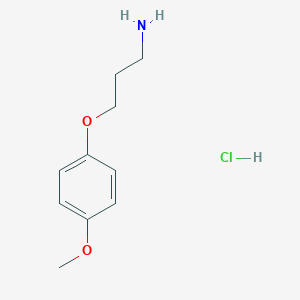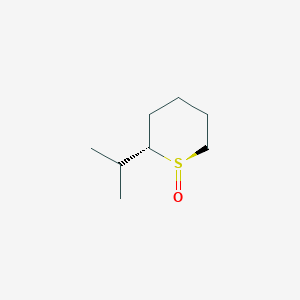
(1R,2S)-2-Propan-2-ylthiane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Propan-2-ylthiane 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tert-butylthiane oxide and has the molecular formula C6H12OS. It is a chiral molecule with one stereogenic center, which means that it exists in two enantiomeric forms. In
Mechanism Of Action
The mechanism of action of (1R,2S)-2-Propan-2-ylthiane 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can interact with proteins and enzymes involved in cellular processes, such as DNA replication, protein synthesis, and cell division. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. In addition, this compound has shown potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, the limitations of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments include its complex synthesis method and the need for pure enantiomers, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on (1R,2S)-2-Propan-2-ylthiane 1-oxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases. Furthermore, the use of (1R,2S)-2-Propan-2-ylthiane 1-oxide as a chiral auxiliary and ligand in asymmetric synthesis and catalysis can be further explored to develop new chiral compounds with potential applications in various fields.
Synthesis Methods
The synthesis of (1R,2S)-2-Propan-2-ylthiane 1-oxide is a complex process that involves several steps. The most common method of synthesis is the oxidation of tert-butylthiane with hydrogen peroxide in the presence of a catalyst. This reaction yields (1R,2S)-2-Propan-2-ylthiane 1-oxide as a racemic mixture of both enantiomers. However, several methods have been developed to obtain the pure enantiomers of this compound.
Scientific Research Applications
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a precursor for the synthesis of other chiral compounds. In addition, this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
CAS RN |
108306-87-2 |
|---|---|
Product Name |
(1R,2S)-2-Propan-2-ylthiane 1-oxide |
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(1R,2S)-2-propan-2-ylthiane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-7(2)8-5-3-4-6-10(8)9/h7-8H,3-6H2,1-2H3/t8-,10+/m0/s1 |
InChI Key |
BBJYOJCDSKHXAB-WCBMZHEXSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCCC[S@]1=O |
SMILES |
CC(C)C1CCCCS1=O |
Canonical SMILES |
CC(C)C1CCCCS1=O |
synonyms |
2H-Thiopyran,tetrahydro-2-(1-methylethyl)-,1-oxide,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



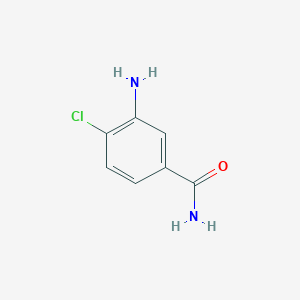
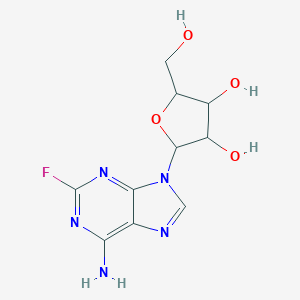
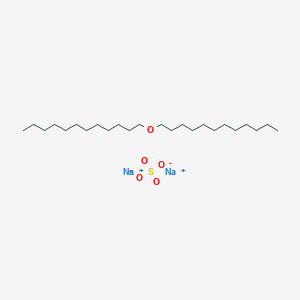
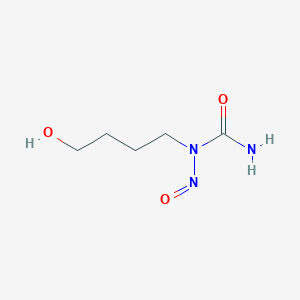
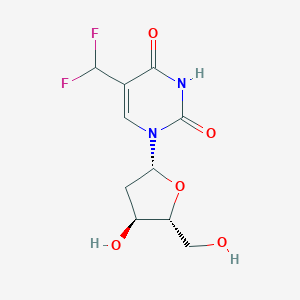
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
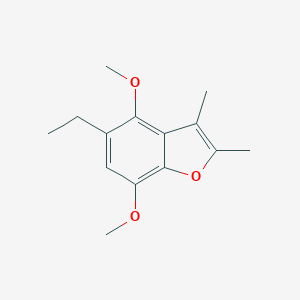
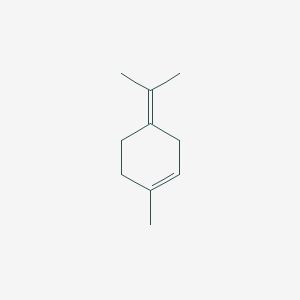
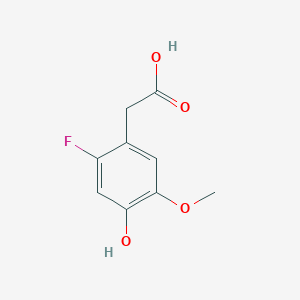
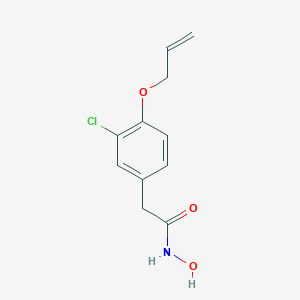
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
